3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride
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Description
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride is a useful research compound. Its molecular formula is C12H15ClN4O2 and its molecular weight is 282.72 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole ring, which is a part of the structure of this compound, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been identified as agents for the treatment of age-related diseases , antimicrobials , novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists , and Sirtuin 2 inhibitors .
Mode of Action
It’s known that 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak o–n bond . This property might play a role in the interaction of the compound with its targets.
Biochemical Analysis
Biochemical Properties
3-amino-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)propanamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as thymidylate synthase and topoisomerase II . These interactions can lead to the disruption of DNA synthesis and cell division, making the compound a potential candidate for anticancer therapy. Additionally, this compound can bind to specific receptors on cell membranes, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. The compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival . Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells . Its impact on cellular metabolism includes alterations in glucose uptake and utilization, which can affect the overall energy balance of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary actions is the inhibition of key enzymes involved in DNA replication and repair, such as thymidylate synthase and topoisomerase II . By binding to the active sites of these enzymes, the compound prevents their normal function, leading to the accumulation of DNA damage and cell cycle arrest. Additionally, this compound can interact with transcription factors, altering gene expression patterns and influencing cellular responses . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . In in vitro studies, prolonged exposure to this compound has led to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . In in vivo studies, the compound has demonstrated long-term efficacy in reducing tumor growth without significant adverse effects on normal tissues .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth effectively, with minimal toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects. The compound’s therapeutic window and threshold effects need to be further investigated to determine the optimal dosing regimen for clinical applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key enzymes in nucleotide biosynthesis, such as thymidylate synthase, leading to reduced DNA synthesis and cell proliferation . Additionally, it can modulate the activity of enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, thereby influencing cellular redox balance . These interactions highlight the compound’s potential to affect multiple metabolic processes and its relevance in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is known to be efficiently taken up by cells through specific transporters, such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cell, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding these factors is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize primarily in the nucleus and mitochondria, where it interacts with key biomolecules involved in DNA replication, repair, and energy metabolism . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, may direct the compound to specific subcellular compartments
Properties
IUPAC Name |
3-amino-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2.ClH/c13-7-6-10(17)14-8-11-15-12(16-18-11)9-4-2-1-3-5-9;/h1-5H,6-8,13H2,(H,14,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGGFIIEFPXQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.